8-Chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid
CAS No.: 127199-26-2
Cat. No.: VC21106746
Molecular Formula: C13H7ClF3NO3
Molecular Weight: 317.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127199-26-2 |
|---|---|
| Molecular Formula | C13H7ClF3NO3 |
| Molecular Weight | 317.65 g/mol |
| IUPAC Name | 8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H7ClF3NO3/c14-9-10(17)7(16)1-4-11(9)18(8-2-6(8)15)3-5(12(4)19)13(20)21/h1,3,6,8H,2H2,(H,20,21)/t6-,8+/m1/s1 |
| Standard InChI Key | HYNVUCYYHOBXLB-SVRRBLITSA-N |
| Isomeric SMILES | C1[C@@H]([C@@H]1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O |
| SMILES | C1C(C1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O |
| Canonical SMILES | C1C(C1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O |
Introduction
Chemical Identity and Basic Properties
8-Chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is a complex heterocyclic compound with antimicrobial potential. Its fundamental chemical and physical characteristics are summarized in Table 1.
Table 1: Chemical and Physical Properties
| Property | Description |
|---|---|
| CAS Number | 127199-26-2 |
| Molecular Formula | C₁₃H₇ClF₃NO₃ |
| Molecular Weight | 317.65 g/mol |
| IUPAC Name | 8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H7ClF3NO3/c14-9-10(17)7(16)1-4-11(9)18(8-2-6(8)15)3-5(12(4)19)13(20)21/h1,3,6,8H,2H2,(H,20,21)/t6-,8+/m1/s1 |
| Standard InChIKey | HYNVUCYYHOBXLB-SVRRBLITSA-N |
| Synonyms | (1S-cis)-8-Chloro-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid |
The compound features a quinoline core structure with multiple halogen substituents, specifically chlorine at position 8 and fluorine atoms at positions 6 and 7, as well as on the cyclopropyl ring. This halogen pattern significantly affects its physicochemical and biological properties.
Structural Characteristics and Stereochemistry
Core Structure
The molecule contains a quinoline heterocyclic system with a 1,4-dihydro-4-oxo arrangement, creating a lactam structure within the ring. This backbone is common in many fluoroquinolone antimicrobials and provides key binding interactions with bacterial enzymes. The carboxylic acid functional group at position 3 and the fluorocyclopropyl substituent at position 1 are critical for biological activity.
Stereochemical Configuration
The stereochemistry of this compound is defined by its (1S,2R) configuration at the fluorocyclopropyl moiety. This specific spatial arrangement is crucial for optimal binding to target enzymes and distinguishes it from other stereoisomers with different biological activity profiles. The stereochemical designation indicates that:
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The carbon at position 1 of the cyclopropyl ring has an S configuration
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The carbon at position 2 (containing the fluorine) has an R configuration
This stereochemical arrangement affects the molecule's three-dimensional structure and consequently its interaction with biological targets .
Related Stereoisomers
The compound exists as one of four possible stereoisomers, each with distinct chemical and biological properties. Understanding these relationships is essential for structure-activity studies.
Table 2: Comparison of Stereoisomeric Fluorocyclopropyl Quinolones
| Stereoisomer Configuration | CAS Number | Stereochemical Relationship | Structural Distinction |
|---|---|---|---|
| (1S,2R) | 127199-26-2 | Focal compound | cis configuration between cyclopropyl substituents |
| (1R,2S) | 127199-27-3 | Enantiomer | Mirror image of the focal compound |
| (1S,2S) | 167073-15-6 | Diastereomer | Different configuration at C-2 |
| (1R,2R) | 167073-14-5 | Diastereomer | Different configuration at both stereocenters |
The stereochemical difference between these compounds significantly impacts their binding affinity to target enzymes, potentially resulting in different antimicrobial profiles and potencies .
Synthesis and Preparation
Synthetic Routes
The synthesis of 8-Chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid typically involves multi-step organic reactions with careful control of stereochemistry. The synthetic process generally includes:
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Formation of the quinoline core structure
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Introduction of halogen substituents at specific positions
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Cyclopropanation with controlled stereochemistry
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Final modifications to yield the target compound with the correct stereochemical configuration
Reaction Parameters
The synthesis requires precise control of reaction conditions to ensure stereochemical purity. Key reaction parameters include:
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Temperature control (typically between 110-120°C for certain steps)
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Selection of appropriate solvents (dioxane, acetic acid)
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Catalysts for stereoselective reactions
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Purification techniques to isolate the desired stereoisomer
The stereoselective synthesis is particularly challenging and requires specialized techniques to ensure the correct configuration at both stereocenters.
Mechanism of Action and Biological Activity
Antimicrobial Mechanism
Like other fluoroquinolones, this compound primarily acts by inhibiting bacterial DNA replication through interaction with two essential enzymes:
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DNA gyrase (primarily in Gram-negative bacteria)
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Topoisomerase IV (primarily in Gram-positive bacteria)
By forming a stable complex with these enzymes and DNA, the compound prevents the progression of the replication fork, ultimately leading to bacterial cell death. The specific stereochemistry influences the binding affinity and specificity for these target enzymes.
Structure-Activity Relationships
The biological activity of this compound is strongly influenced by its structural features:
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The fluorine atoms at positions 6 and 7 enhance cell penetration and binding to target enzymes
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The chlorine at position 8 provides additional binding interactions and may increase potency
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The carboxylic acid group at position 3 is crucial for enzyme binding
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The (1S,2R)-2-fluorocyclopropyl group at position 1 affects potency and spectrum of activity
Pharmacological Properties
The compound demonstrates several key pharmacological characteristics that influence its potential as an antimicrobial agent:
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Broad-spectrum antibacterial activity
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Enhanced potency against certain bacterial strains due to its specific stereochemistry
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Potential for reduced development of bacterial resistance
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Activity against both DNA gyrase and topoisomerase IV, providing dual-targeting capabilities
Research Applications and Findings
| Compound | Population Spike Amplitude | 95% Confidence Interval |
|---|---|---|
| Ofloxacin | 130 | 120.0–140.0 |
| Ciprofloxacin | 155 | 142.3–167.7 |
| Moxifloxacin | 170 | 165.1–174.9 |
| Clinafloxacin | 233 | 219.8–246.2 |
| Trovafloxacin | 250 | 237.4–262.6 |
The excitatory potency appears to be influenced by the specific substitution patterns and stereochemistry of the compounds, indicating that structural modifications can significantly affect the neurological properties of fluoroquinolones .
Structure-Based Design Applications
The compound serves as an important reference structure for the development of new antimicrobial agents with improved properties. Its specific stereochemistry provides valuable insights for structure-based drug design efforts aimed at developing compounds with:
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Enhanced antimicrobial potency
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Broader spectrum of activity
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Reduced side effects
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Lower potential for resistance development
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